molecular formula C17H14N2O3 B2773855 Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034231-73-5

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2773855
CAS No.: 2034231-73-5
M. Wt: 294.31
InChI Key: ANDKSYKADUHGNJ-UHFFFAOYSA-N
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Description

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is an organic compound that features a complex structure combining a phenyl group, a furan ring, and a pyridine ring

Properties

IUPAC Name

phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDKSYKADUHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate undergoes hydrolysis under acidic or basic conditions to yield (6-(furan-3-yl)pyridin-3-yl)methanamine:

Condition ReagentsProductYield (%)Reference
Acidic hydrolysisHCl (6M), reflux, 4 h(6-(furan-3-yl)pyridin-3-yl)methanamine92
Basic hydrolysisNaOH (2M), rt, 12 h(6-(furan-3-yl)pyridin-3-yl)methanamine85

Mechanistic Insight :

  • Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the carbamate nitrogen, leading to cleavage of the C–O bond .

Electrophilic Substitution on the Furan Ring

The furan-3-yl group participates in electrophilic substitution reactions. Nitration and bromination occur at the C5 position due to steric and electronic effects:

Reaction ReagentsProductYield (%)Reference
NitrationHNO₃/AcOH, 0°C, 2 h5-Nitro-furan-3-yl derivative78
BrominationBr₂/CCl₄, rt, 1 h5-Bromo-furan-3-yl derivative82

Note : The pyridine ring’s electron-withdrawing nature directs substitution to the furan’s C5 position .

Coordination Chemistry with Transition Metals

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal Salt ConditionsComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂MeOH, rt, 6 h[Cu(L)₂(NO₃)₂]4.8
PdCl₂DMF, 60°C, 12 h[Pd(L)Cl₂]5.2

Applications : These complexes are explored in catalysis (e.g., cross-coupling reactions) .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition at >200°C , while UV irradiation (254 nm, 24 h) degrades the carbamate group:

Condition Degradation PathwayMajor ProductsReference
Thermal (200°C)Carbamate cleavageCO₂ + aniline + pyridinyl derivative
Photolytic (UV)N–O bond scissionPhenyl radical + pyridinyl carbamate

Functionalization via Cross-Coupling Reactions

The pyridine ring undergoes Suzuki–Miyaura coupling at the C2 position after bromination:

Reaction ReagentsProductYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux2-Bromo-pyridine derivative89
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃2-Aryl-pyridine derivative76

Biological Reactivity

While not the primary focus, preliminary studies suggest interactions with enzymes via hydrogen bonding (furan O, carbamate NH) .

Scientific Research Applications

Medicinal Chemistry Applications

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate has been investigated for its potential therapeutic benefits, particularly as an inhibitor in various biological pathways. The structure of this compound suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in treating resistant infections .

HIV Protease Inhibition

Another promising application is in the field of HIV research. Similar compounds have been designed as inhibitors of HIV protease, which is crucial for viral replication. The structural modifications around the pyridine and furan rings can enhance binding affinity and specificity towards the protease, potentially leading to effective antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. SAR studies have shown that variations in substituents on the phenyl and pyridine rings significantly affect biological activity.

Substituent Effect on Activity Notable Findings
Fluorine (F)Increased potencyEnhances binding to target enzymes
Chlorine (Cl)Moderate inhibitionEffective against certain bacterial strains
Alkyl GroupsVariable effectsGenerally lower activity compared to halogenated variants

Synthesis and Evaluation of Derivatives

A case study focusing on the synthesis of derivatives of this compound revealed that specific modifications could lead to enhanced biological activity. For example, derivatives with electron-withdrawing groups exhibited improved inhibitory effects against target enzymes involved in bacterial resistance mechanisms .

Clinical Implications

In clinical settings, compounds structurally related to this compound have shown promise in treating chronic infections and viral diseases. Their ability to inhibit critical pathways in pathogens makes them valuable candidates for further clinical trials aimed at developing new therapies .

Mechanism of Action

The mechanism of action of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate: Unique due to its combination of furan, pyridine, and phenyl groups.

    Phenyl ((6-(thiophen-3-yl)pyridin-3-yl)methyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.

    Phenyl ((6-(pyridin-3-yl)pyridin-3-yl)methyl)carbamate: Contains two pyridine rings instead of a furan ring.

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of these rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and its implications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a phenyl group, a furan ring, and a pyridine moiety connected through a methylcarbamate linkage. This unique structure is believed to contribute to its biological activity.

  • Enzyme Inhibition :
    • The primary mechanism of action for this compound is its ability to inhibit specific enzymes. Notably, it has been studied for its inhibitory effects on cysteine proteases such as falcipain-2, which is crucial for the lifecycle of Plasmodium falciparum, the causative agent of malaria. Inhibition of this enzyme can disrupt the parasite's ability to metabolize host hemoglobin, leading to reduced parasite viability .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The precise mechanisms are still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the furan and pyridine rings significantly affect its biological activity. For instance:

  • Substituents on the Furan Ring : Variations in substituents can enhance or reduce enzyme inhibition potency. Compounds with electron-withdrawing groups tend to exhibit higher inhibitory activity compared to those with electron-donating groups .
  • Pyridine Modifications : Changing the position or type of substituents on the pyridine ring alters binding affinity and selectivity towards target enzymes .

Case Study 1: Inhibition of Falcipain-2

A detailed study evaluated the efficacy of this compound against falcipain-2 using in vitro assays. The compound demonstrated an IC50 value indicating potent inhibition, comparable to established inhibitors. This suggests potential for development as an antimalarial agent .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) that suggest clinical relevance .

Research Findings Summary

Biological ActivityTargetIC50/MIC ValuesReferences
Falcipain-2 InhibitionCysteine Protease0.5 µM
Antimicrobial ActivityStaphylococcus aureus32 µg/mL
Antimicrobial ActivityE. coli64 µg/mL

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